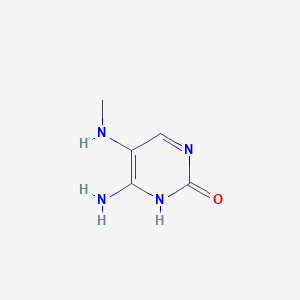![molecular formula C5H5N5S B13115427 3-methyl-6H-[1,2,4]triazolo[5,1-c][1,2,4]triazine-4-thione CAS No. 62170-09-6](/img/structure/B13115427.png)
3-methyl-6H-[1,2,4]triazolo[5,1-c][1,2,4]triazine-4-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-[1,2,4]triazolo[5,1-c][1,2,4]triazine-4(1H)-thione is a heterocyclic compound that belongs to the class of triazolotriazines. This compound is characterized by its unique structure, which includes a triazole ring fused with a triazine ring, and a thione group at the 4-position. The presence of nitrogen atoms in the ring system imparts significant chemical reactivity and potential biological activity to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-[1,2,4]triazolo[5,1-c][1,2,4]triazine-4(1H)-thione typically involves the construction of the triazole and triazine rings followed by the introduction of the thione group. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 3-amino-1,2,4-triazole with carbon disulfide in the presence of a base can lead to the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-[1,2,4]triazolo[5,1-c][1,2,4]triazine-4(1H)-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form a sulfoxide or sulfone.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The nitrogen atoms in the ring system can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thione group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the ring system .
Applications De Recherche Scientifique
3-Methyl-[1,2,4]triazolo[5,1-c][1,2,4]triazine-4(1H)-thione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is being investigated for its potential use in drug development, particularly as enzyme inhibitors and antiviral agents.
Industry: The compound is used in the development of new materials with unique properties, such as high thermal stability and resistance to oxidation .
Mécanisme D'action
The mechanism of action of 3-Methyl-[1,2,4]triazolo[5,1-c][1,2,4]triazine-4(1H)-thione involves its interaction with specific molecular targets. The nitrogen atoms in the ring system can form hydrogen bonds with biological macromolecules, leading to inhibition of enzyme activity or disruption of cellular processes. The thione group can also interact with metal ions, affecting their availability and function in biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazole: A simpler analog with similar nitrogen-rich ring structure.
1,2,4-Triazine: Another related compound with a triazine ring but lacking the fused triazole ring.
Triazolo[4,3-b][1,2,4,5]tetrazine: A compound with a similar fused ring system but different nitrogen arrangement .
Uniqueness
3-Methyl-[1,2,4]triazolo[5,1-c][1,2,4]triazine-4(1H)-thione is unique due to its specific ring fusion and the presence of the thione group, which imparts distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research .
Propriétés
Numéro CAS |
62170-09-6 |
|---|---|
Formule moléculaire |
C5H5N5S |
Poids moléculaire |
167.19 g/mol |
Nom IUPAC |
3-methyl-6H-[1,2,4]triazolo[5,1-c][1,2,4]triazine-4-thione |
InChI |
InChI=1S/C5H5N5S/c1-3-4(11)10-5(9-8-3)6-2-7-10/h2H,1H3,(H,6,7,9) |
Clé InChI |
XFRNONMQULREEH-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN=C2N=CNN2C1=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


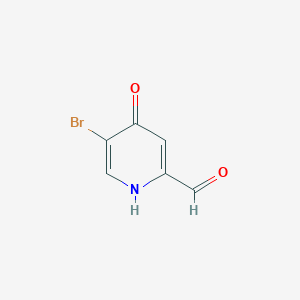
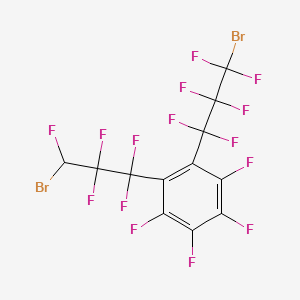
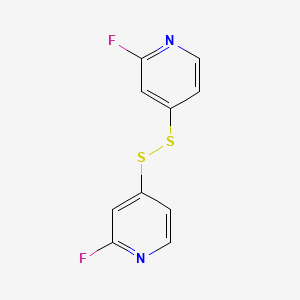

![[1,2,3]Thiadiazolo[4,5-d][1,2,3]thiadiazole](/img/structure/B13115374.png)
![3-Methylhexahydro-1H-pyrazolo[1,2-a]pyridazin-6-amine](/img/structure/B13115377.png)
![4-[[(2R)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]butanoic acid](/img/structure/B13115379.png)
![tert-butyl 2-[(4S,6R)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B13115380.png)

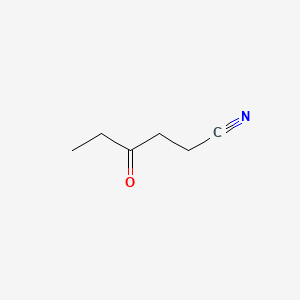
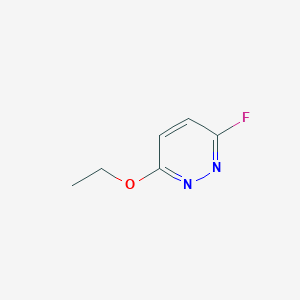
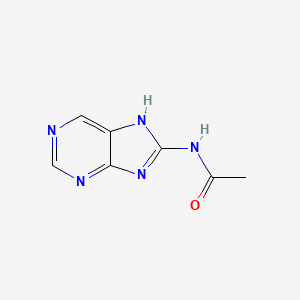
![5-(2,2-Dimethylpropyl)[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(2H)-one](/img/structure/B13115413.png)
